molecular formula C18H21N3O6S B2824819 N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 1396857-52-5

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2824819
CAS RN: 1396857-52-5
M. Wt: 407.44
InChI Key: KWVOPJPXATYISM-UHFFFAOYSA-N
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Description

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C18H21N3O6S and its molecular weight is 407.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Tetrahydroquinoline Derivatives : Research on compounds like 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines has demonstrated remarkable potency and selectivity in inhibiting phenylethanolamine N-methyltransferase (PNMT), indicating the potential for blood-brain barrier penetration due to their calculated log P values (Grunewald et al., 2005).
  • X-ray Characterization and Theoretical Study : The synthesis, X-ray characterization, and Hirshfeld surface analysis of tetrahydro-diepoxybenzo[de]isoquinoline derivatives have been reported. These compounds show the formation of self-assembled dimers and one-dimensional (1D) supramolecular chains, highlighting the importance of F⋯O interactions (Grudova et al., 2020).

Biological Activities and Applications

  • Anti-tuberculosis Activity : A study on N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide derivatives has been conducted to investigate their anti-tuberculosis activities. The study includes synthesis, crystal and computational studies, indicating a potential application in combating tuberculosis (Bai et al., 2011).
  • Histone Deacetylase Inhibition : 1-Arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines have shown potent histone deacetylase (HDAC) inhibitory activity, demonstrating significant cytotoxicity to PC-3 cells. These compounds are being explored for their potential in suppressing the growth of prostate cancer cells (Liu et al., 2015).

Advanced Chemical Synthesis

  • Cascade Halosulfonylation : A novel cascade halosulfonylation of 1,7-enynes has been developed for the efficient synthesis of densely functionalized 3,4-dihydroquinolin-2(1H)-ones. This synthesis involves a sulfonyl radical-triggered addition/cyclization sequence, indicating the versatility of such compounds in complex organic synthesis (Zhu et al., 2016).

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S/c1-28(25,26)21-7-2-3-12-4-5-14(9-15(12)21)20-18(24)17(23)19-10-16(22)13-6-8-27-11-13/h4-6,8-9,11,16,22H,2-3,7,10H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVOPJPXATYISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.